Loganic Acid

Descripción

This compound has been reported in Gentiana macrophylla, Gentiana thunbergii, and other organisms with data available.

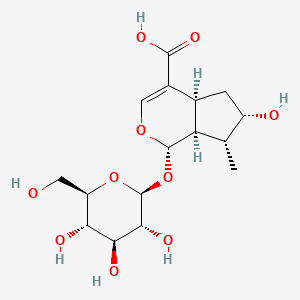

structure

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4-6,8-13,15-21H,2-3H2,1H3,(H,22,23)/t5-,6+,8-,9+,10+,11+,12-,13+,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNGEAWILNVFFD-CDJYTOATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944913 | |

| Record name | Loganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22255-40-9 | |

| Record name | Loganic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Loganic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022255409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loganic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1S-(1α,4aα,6α,7α,7aα)]-1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOGANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX3J3KK2UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Loganic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loganic acid, a pivotal iridoid monoterpene, serves as a crucial intermediate in the biosynthesis of a vast array of pharmacologically significant natural products, including the anticancer agents vinblastine and vincristine, and the antihypertensive compound ajmalicine. Understanding its biosynthetic pathway is paramount for the metabolic engineering of these valuable compounds. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the precursor molecules, enzymatic transformations, and key intermediates. It includes a compilation of available quantitative data on enzyme kinetics, detailed experimental protocols for key enzymatic assays, and a visual representation of the pathway to facilitate a comprehensive understanding for researchers in natural product biosynthesis and drug development.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general isoprenoid pathway, specifically from the monoterpene branch. The primary precursor is Geraniol , which is derived from the head-to-tail condensation of two isoprene units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), to form geranyl pyrophosphate (GPP), followed by the action of a phosphatase. The pathway from Geraniol to this compound involves a series of oxidation, reduction, cyclization, glycosylation, and hydroxylation steps, primarily elucidated in the medicinal plant Catharanthus roseus.

The key enzymatic steps are as follows:

-

Hydroxylation of Geraniol: The pathway is initiated by the hydroxylation of Geraniol at the C10 position to yield 10-hydroxygeraniol . This reaction is catalyzed by Geraniol 10-hydroxylase (G10H) , a cytochrome P450 monooxygenase.[1]

-

Oxidation of 10-hydroxygeraniol: The alcohol group of 10-hydroxygeraniol is then oxidized to an aldehyde, forming 10-oxogeranial . This step is catalyzed by 10-hydroxygeraniol oxidoreductase (10HGO) .

-

Reductive Cyclization: Iridoid synthase (IS) , a key enzyme in iridoid biosynthesis, catalyzes the reductive cyclization of 10-oxogeranial to form a mixture of nepetalactol and iridodials .[2]

-

Further Oxidation and Glycosylation: The iridoid skeleton undergoes further oxidation to form 7-deoxyloganetic acid . This intermediate is then glycosylated by 7-deoxyloganetic acid glucosyltransferase (7DLGT) , also known as UGT8, to produce 7-deoxythis compound .[3][4][5]

-

Final Hydroxylation: The final step in the formation of this compound is the hydroxylation of 7-deoxythis compound at the C7 position. This reaction is catalyzed by 7-deoxythis compound 7-hydroxylase (7DLH) .

This compound is then further metabolized to secologanin, a crucial precursor for the synthesis of terpenoid indole alkaloids (TIAs). This subsequent step involves methylation by This compound O-methyltransferase (LAMT) to form loganin, followed by the cleavage of the cyclopentane ring by Secologanin synthase (SLS) .

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthetic pathway. While comprehensive kinetic data for all enzymes are not available in the literature, this compilation provides key parameters that have been experimentally determined.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Kcat | Km (µM) | Optimal pH | Optimal Temp. (°C) | Source(s) |

| Geraniol 10-hydroxylase | G10H | Geraniol, NADPH, O2 | 10-hydroxygeraniol | - | - | ~7.5 | ~30 | |

| 10-hydroxygeraniol oxidoreductase | 10HGO | 10-hydroxygeraniol | 10-oxogeranial | - | - | - | - | |

| Iridoid synthase | IS | 10-oxogeranial, NADPH | Nepetalactol, Iridodials | - | - | ~7.0 | ~30 | |

| 7-deoxyloganetic acid glucosyltransferase | 7DLGT (UGT8) | 7-deoxyloganetic acid, UDP-glucose | 7-deoxythis compound | 0.130 s⁻¹ | 48 ± 5 | - | - | |

| 7-deoxythis compound 7-hydroxylase | 7DLH | 7-deoxythis compound | This compound | - | - | - | - |

Experimental Protocols

This section provides an overview of the methodologies used for the characterization of key enzymes in the this compound biosynthetic pathway.

Geraniol 10-hydroxylase (G10H) Assay

-

Principle: The activity of G10H, a cytochrome P450 enzyme, is typically measured by monitoring the conversion of radiolabeled [1-³H]geraniol to [1-³H]10-hydroxygeraniol.

-

Protocol Outline:

-

Enzyme Preparation: Microsomal fractions containing G10H are isolated from plant tissues (e.g., Catharanthus roseus cell cultures) by differential centrifugation.

-

Reaction Mixture: The assay mixture typically contains the microsomal preparation, [1-³H]geraniol as the substrate, NADPH as a cofactor, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Extraction and Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate geraniol and 10-hydroxygeraniol. The radioactivity of the product spot is quantified using a scintillation counter to determine the enzyme activity.

-

Iridoid Synthase (IS) Assay

-

Principle: The activity of Iridoid Synthase is determined by monitoring the NADPH-dependent conversion of 10-oxogeranial to nepetalactol and iridodials.

-

Protocol Outline:

-

Enzyme Expression and Purification: The gene encoding IS is typically expressed in a heterologous system like E. coli. The recombinant protein is then purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Reaction Mixture: The assay is performed in a buffer (e.g., MOPS buffer, pH 7.0) containing the purified IS enzyme, 10-oxogeranial as the substrate, and NADPH as the cofactor.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C).

-

Product Analysis: The reaction products are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the formation of nepetalactol and iridodials.

-

7-deoxyloganetic acid glucosyltransferase (7DLGT) Assay

-

Principle: The activity of 7DLGT is measured by monitoring the transfer of a glucose moiety from UDP-glucose to 7-deoxyloganetic acid.

-

Protocol Outline:

-

Recombinant Enzyme Production: The cDNA for 7DLGT is expressed in E. coli, and the recombinant protein is purified.

-

Reaction Mixture: The assay mixture includes the purified enzyme, 7-deoxyloganetic acid, and UDP-[¹⁴C]glucose in a suitable buffer.

-

Incubation: The reaction is incubated, and then terminated.

-

Analysis: The radiolabeled product, 7-deoxythis compound, is separated from the unreacted UDP-[¹⁴C]glucose by techniques such as HPLC, and the radioactivity is measured to determine the enzyme's catalytic efficiency.

-

Visualization of the Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway from Geraniol to this compound.

Caption: The biosynthetic pathway of this compound from Geraniol.

Conclusion

The elucidation of the this compound biosynthetic pathway has been a significant achievement in the field of natural product chemistry, providing a roadmap for the metabolic engineering of high-value pharmaceuticals. This guide has synthesized the current knowledge of this pathway, presenting the key enzymatic steps, available quantitative data, and experimental methodologies. Further research is required to fully characterize the kinetics of all enzymes in the pathway and to understand the regulatory mechanisms that control the flux of metabolites. Such knowledge will be instrumental in developing robust and efficient biotechnological platforms for the sustainable production of iridoid-derived medicines.

References

- 1. Protein Purification Methods [comis.med.uvm.edu]

- 2. researchgate.net [researchgate.net]

- 3. A 7-deoxyloganetic acid glucosyltransferase contributes a key step in secologanin biosynthesis in Madagascar periwinkle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

Loganic Acid: A Technical Guide to Its Discovery, Natural Sources, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loganic acid, an iridoid glycoside, is a pivotal secondary metabolite in the plant kingdom, serving as a key precursor in the biosynthesis of numerous monoterpenoid indole alkaloids with significant pharmacological activities. This technical guide provides a comprehensive overview of the discovery, natural distribution, and biosynthesis of this compound. It details experimental protocols for its extraction, isolation, and quantification, and presents a summary of its concentration in various plant sources. Furthermore, this guide elucidates the molecular mechanisms underlying its recognized anti-inflammatory and antioxidant properties, offering valuable insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

The discovery of this compound is intrinsically linked to the broader investigation of iridoid glycosides, a class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. The pioneering work in this field was conducted by a group of scientists including C.J. Coscia and his colleagues in the late 1960s and early 1970s. Their research on the biosynthesis of monoterpenes in various plant species led to the isolation and characterization of this compound as a key intermediate.

Through meticulous experimentation involving radiolabeling studies, they were able to trace the metabolic pathway and establish that this compound is a precursor to loganin, which in turn is a crucial building block for a wide array of indole alkaloids. The structural elucidation of this compound was achieved through a combination of chemical degradation, spectroscopic analysis (including Infrared and Nuclear Magnetic Resonance spectroscopy), and mass spectrometry, which revealed its unique iridoid structure.

Natural Sources of this compound

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in several families, including:

-

Cornaceae: Particularly in the fruits of Cornus mas (Cornelian cherry) and Cornus officinalis.

-

Gentianaceae: Found in various parts of numerous Gentiana species, such as Gentiana lutea (Great yellow gentian).

-

Loganiaceae: Present in the seeds and fruit pulp of Strychnos species, including the poison nut tree (Strychnos nux-vomica).

-

Caprifoliaceae: Found in the flowers and other parts of Lonicera japonica (Japanese honeysuckle).

-

Apocynaceae: Notably in Catharanthus roseus (Madagascar periwinkle), a plant renowned for its production of anticancer alkaloids.

The concentration of this compound can vary significantly depending on the plant species, the specific plant part, the developmental stage, and the environmental growing conditions.

Table 1: Quantitative Content of this compound in Various Plant Sources

| Plant Family | Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Cornaceae | Cornus mas | Fruit | 2.26 - 8.20 | |

| Cornaceae | Cornus officinalis | Fruit | - | |

| Gentianaceae | Gentiana lutea | Root | 1.39 - 2.84 | |

| Gentianaceae | Gentiana macrophylla | Root | Present, but not quantified | |

| Gentianaceae | Gentiana thunbergii | Whole Plant | Present, but not quantified | |

| Loganiaceae | Strychnos nux-vomica | Fruit Pulp | Present, but not quantified | |

| Caprifoliaceae | Lonicera japonica | Flower Buds | Present, but not quantified |

Note: The concentrations can vary. This table provides a summary of reported values and indicates presence where specific quantification was not found in the cited literature.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of secoiridoids and monoterpenoid indole alkaloids. The biosynthetic pathway originates from the mevalonic acid pathway or the MEP/DOXP pathway, which produce the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis of this compound are as follows:

-

Geraniol Synthesis: Geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP. GPP is then converted to geraniol.

-

Oxidation and Cyclization: Geraniol undergoes a series of oxidation and hydroxylation steps to form 8-oxogeranial.

-

Iridoid Synthase Activity: The enzyme iridoid synthase catalyzes the cyclization of 8-oxogeranial to form the characteristic iridoid skeleton.

-

Formation of 7-Deoxythis compound: Through a series of enzymatic reactions including oxidation and glycosylation, 7-deoxythis compound is produced.

-

Hydroxylation to this compound: The final step involves the hydroxylation of 7-deoxythis compound at the C-7 position, catalyzed by the enzyme 7-deoxythis compound hydroxylase (7-DLH) , to yield this compound.

This compound then serves as a substrate for loganate O-methyltransferase , which converts it to loganin.

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

Extraction of this compound from Cornus mas Fruits

This protocol is adapted from methodologies described for the extraction of iridoids from Cornus mas fruits.

Materials:

-

Freeze-dried and powdered Cornus mas fruit

-

70% Ethanol

-

Ultrasonic bath

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Weigh 20 g of the freeze-dried and powdered fruit material.

-

Add 250 mL of 70% ethanol to the powdered fruit.

-

Place the mixture in an ultrasonic bath and sonicate for 60 minutes at 45°C.

-

Repeat the extraction process with a fresh 250 mL of 70% ethanol.

-

Combine the two extracts and concentrate them to dryness under vacuum using a rotary evaporator at a temperature below 50°C.

-

The resulting dry extract can be used for further purification and analysis.

Isolation and Purification of this compound by Preparative HPLC

This protocol provides a general framework for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).

Instrumentation and Columns:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

Procedure:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase composition.

-

Filter the sample solution through a 0.45 µm syringe filter.

-

Set up a gradient elution program. A typical gradient might be:

-

0-5 min: 5% B

-

5-40 min: 5% to 30% B

-

40-45 min: 30% to 95% B

-

45-50 min: 95% B (column wash)

-

50-55 min: 95% to 5% B (re-equilibration)

-

-

Set the flow rate appropriate for the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

Monitor the elution at a wavelength of approximately 240 nm.

-

Collect the fractions corresponding to the peak of this compound.

-

Combine the fractions containing pure this compound and remove the solvent under vacuum.

Quantitative Analysis of this compound by HPLC-DAD

This protocol outlines a method for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

Instrumentation and Columns:

-

Analytical HPLC system with a DAD detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: Acetonitrile

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in methanol. From the stock solution, prepare a series of calibration standards of different concentrations.

-

Sample Preparation: Accurately weigh a known amount of the dried plant extract and dissolve it in a known volume of methanol. Sonicate for 15-20 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Set a suitable gradient elution program. For example:

-

0-10 min: 10% B

-

10-25 min: 10% to 25% B

-

25-30 min: 25% to 50% B

-

-

Set the flow rate to 1.0 mL/min.

-

Set the column temperature to 25°C.

-

Set the DAD to monitor at 240 nm.

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways of this compound

Recent research has highlighted the significant anti-inflammatory and antioxidant properties of this compound. These effects are mediated through the modulation of key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways.

Anti-inflammatory Mechanism via NF-κB Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the Toll-like receptor 4 (TLR4), leading to a signaling cascade that results in the phosphorylation and degradation of IκBα. This releases the transcription factor NF-κB (p65 subunit) to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has been shown to inhibit the phosphorylation of NF-κB, thereby preventing its nuclear translocation and suppressing the expression of these inflammatory mediators.

Antioxidant Mechanism via Nrf2 Activation

Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the expression of protective enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This compound has been demonstrated to activate the Nrf2 pathway, leading to an increased expression of these antioxidant enzymes and a reduction in cellular oxidative stress.

Caption: Anti-inflammatory and antioxidant signaling pathways of this compound.

Conclusion

This compound stands out as a molecule of significant interest in the realm of natural products. Its role as a crucial biosynthetic precursor and its inherent pharmacological properties, particularly its anti-inflammatory and antioxidant effects, underscore its potential for further research and development. This technical guide has provided a foundational understanding of this compound, from its historical

An In-depth Technical Guide to Loganic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid, an iridoid glycoside, is a naturally occurring bioactive compound found in various medicinal plants, most notably in the fruits of Cornus mas (cornelian cherry) and plants of the Gentiana species.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Identification

This compound is a monoterpenoid belonging to the iridoid class of compounds, characterized by a cyclopentane-[c]-pyran skeleton. The structure consists of a glucose molecule attached via a β-glycosidic linkage to the iridoid aglycone.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid[2] |

| Molecular Formula | C₁₆H₂₄O₁₀[3] |

| SMILES | C[C@H]1--INVALID-LINK--O)O[C@H]3--INVALID-LINK--CO)O)O)O">C@HO[2] |

| CAS Number | 22255-40-9[3] |

| Synonyms | Loganate, Loganin Acid |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its extraction, purification, and formulation in preclinical and clinical studies.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 376.36 g/mol |

| Melting Point | Not experimentally determined. |

| Boiling Point | 646.26 °C (Predicted) |

| pKa | 4.55 ± 0.70 (Predicted) |

| logP (o/w) | -2.411 (Estimated) |

| Solubility | Soluble in water (≥38.4 mg/mL), DMSO (≥34.9 mg/mL), and Ethanol (≥20.15 mg/mL). |

| Appearance | White to beige powder |

Experimental Protocols

Isolation and Purification of this compound from Cornus mas Fruits

This protocol describes a general procedure for the extraction and purification of this compound from the fruits of Cornus mas, adapted from methodologies described in the literature.

1. Extraction: a. Fresh or dried fruits of Cornus mas are macerated and extracted with 80% methanol at room temperature for 24 hours. b. The extraction process is repeated three times to ensure maximum yield. c. The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Liquid-Liquid Partitioning: a. The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove nonpolar and moderately polar impurities. b. The aqueous layer, containing the polar glycosides including this compound, is retained.

3. Column Chromatography: a. The concentrated aqueous extract is loaded onto a Diaion HP-20 resin column. b. The column is first washed with deionized water to remove sugars and other highly polar compounds. c. This compound is then eluted with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). d. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 8:2:0.2 v/v/v) and visualized under UV light (254 nm) or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

4. Preparative High-Performance Liquid Chromatography (HPLC): a. Fractions enriched with this compound are pooled, concentrated, and further purified by preparative reversed-phase HPLC. b. A C18 column is typically used with a gradient elution system of acetonitrile and water (often with a small percentage of formic acid, e.g., 0.1%, to improve peak shape). c. The elution is monitored by a UV detector at approximately 240 nm. d. The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield pure this compound.

References

Loganic Acid: A Technical Guide for Researchers

An In-depth Examination of the Bioactive Iridoid Glycoside

This technical guide provides a comprehensive overview of Loganic Acid for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, explores its key signaling pathways, and outlines relevant experimental protocols.

Core Data Summary

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 22255-40-9 | [1][2][3][4] |

| Molecular Weight | 376.36 g/mol | [5] |

| Molecular Formula | C₁₆H₂₄O₁₀ |

Signaling Pathways and Mechanisms of Action

This compound exerts a range of biological effects through its modulation of several key signaling pathways. Its anti-inflammatory, antioxidant, and metabolic regulatory properties are of significant interest in drug discovery.

Anti-inflammatory and Antioxidant Pathways

This compound has been shown to possess potent anti-inflammatory and antioxidant properties, primarily through the modulation of the TLR4/NF-κB and SIRT1/Nrf2 pathways. In inflammatory conditions, it can suppress the phosphorylation of NF-κB and decrease the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Furthermore, this compound has been observed to inhibit the NLRP3 inflammasome, a key component of the inflammatory response. Concurrently, it activates the Nrf2 pathway, leading to an increase in the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione (GSH).

Metabolic Regulation

This compound also plays a role in metabolic regulation. It has been found to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and regulates blood glucose levels. Additionally, research suggests that this compound can influence the expression of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism and inflammation, particularly in the context of atherosclerosis.

Experimental Protocols

Quantification of this compound in Biological Samples (LC-MS/MS)

This method is suitable for the determination of this compound in plasma samples.

1. Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., gliclazide).

-

Precipitate proteins by adding 300 µL of methanol.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes.

-

Collect the supernatant for analysis.

2. Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 × 50 mm, 1.7 μm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: m/z 375.1 > 213.2

-

Internal Standard (gliclazide): m/z 322.1 > 169.9

-

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol outlines a general workflow for assessing the anti-inflammatory effects of this compound in a cell-based model.

1. Cell Culture:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Treatment:

-

Seed cells in appropriate plates and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

3. Stimulation:

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium.

4. Analysis:

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Lyse the cells to extract proteins for Western blot analysis to determine the expression levels of key signaling proteins (e.g., phosphorylated NF-κB, Nrf2, HO-1).

-

Measure intracellular reactive oxygen species (ROS) levels using appropriate fluorescent probes.

References

- 1. This compound protects against ulcerative colitis by inhibiting TLR4/NF-κB mediated inflammation and activating the SIRT1/Nrf2 anti-oxidant responses in-vitro and in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A simple and sensitive LC-MS/MS method for the determination of this compound in rat plasma and its pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Alleviates the Olfactory-Brain NLRP3 Inflammasome Activation and Rescues Dopaminergic Neurons in Experimental Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pharmacological Properties of Loganic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid, an iridoid glycoside found in various medicinal plants such as Cornus mas (cornelian cherry), Gentiana macrophylla, and Strychnos potatorum, has garnered significant scientific interest for its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate a deeper understanding and guide future research and development efforts.

Core Pharmacological Properties

This compound exhibits a broad spectrum of therapeutic potential, primarily attributed to its potent anti-inflammatory, antioxidant, neuroprotective, and metabolic regulatory effects. These properties are underpinned by its ability to modulate key cellular signaling pathways involved in the pathogenesis of various diseases.

Anti-inflammatory and Antioxidant Activities

This compound has demonstrated significant anti-inflammatory and antioxidant effects in various in vitro and in vivo models.[3][4] Its mechanisms of action involve the inhibition of pro-inflammatory mediators and the enhancement of endogenous antioxidant defense systems.

Key Mechanisms:

-

Inhibition of NF-κB Signaling: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS.[5] In models of ulcerative colitis, this compound inhibited the phosphorylation of NF-κB.

-

Activation of the SIRT1/Nrf2 Pathway: this compound activates the Sirtuin 1 (SIRT1)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase, and glutathione peroxidase.

-

Inhibition of the NLRP3 Inflammasome: In models of Parkinson's disease, this compound has been shown to inhibit the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that triggers the release of pro-inflammatory cytokines IL-1β and IL-18.

-

Reduction of Pro-inflammatory Cytokines: Treatment with this compound has been consistently shown to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interferon-gamma (IFN-γ).

Quantitative Data on Antioxidant Activity:

| Assay | Model System | Result (IC50) | Reference |

| DPPH Radical Scavenging | In vitro | 149 µg/ml | |

| Superoxide Radical Scavenging | In vitro | 632.43 µg/ml | |

| Hydroxyl Radical Scavenging | In vitro | 29.78 µg/ml |

Signaling Pathway of this compound in Inflammation and Oxidative Stress

Caption: this compound's anti-inflammatory and antioxidant mechanisms.

Neuroprotective Effects

This compound has emerged as a promising neuroprotective agent, with potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's disease.

Key Mechanisms:

-

Inhibition of Microglial Activation: this compound can inhibit the activation of microglia, the resident immune cells of the central nervous system, thereby reducing neuroinflammation.

-

Suppression of Oxidative Stress: In neuronal cells, this compound suppresses the generation of reactive oxygen species (ROS) induced by neurotoxins like MPP⁺.

-

Anti-apoptotic Activity: It protects neuronal cells from apoptosis by stabilizing mitochondrial membrane potential and inhibiting the activity of caspase-3.

-

Promotion of Neuronal Differentiation and Neurite Growth: Studies have shown that this compound can increase the expression of neuronal differentiation markers and assist in neurite outgrowth.

Experimental Data on Neuroprotection:

| Experimental Model | Key Findings | Reference |

| MPP⁺-induced Neuro-2a cells | Non-toxic concentrations of this compound (3.12µM to 25µM) showed a protective effect. | |

| MPP⁺-induced microglial cells | Inhibited NLRP3 inflammasome assembly and downregulated IL-1β and IL-18. | |

| MPTP-induced Parkinson's model in mice | Prevented the loss of olfactory and motor function. |

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of this compound.

Metabolic Regulation

This compound has demonstrated beneficial effects in models of metabolic disorders, including diabetes and atherosclerosis.

Key Mechanisms:

-

Antidiabetic Effects: While not significantly affecting blood glucose levels in some studies, this compound improves the antioxidant status in leukocytes of diabetic rats by increasing reduced glutathione and the activities of antioxidant enzymes. It also mitigates the formation of advanced glycation end products. This compound at a concentration of 1 μM stimulates the secretion of glucagon-like peptide-1 (GLP-1).

-

Anti-atherosclerotic Effects: In a rabbit model of atherosclerosis, this compound decreased the plasma atherogenic index and cardiac risk ratio. It also reduced plasma levels of IL-6, TNF-α, and oxidized LDL.

-

Anti-adipogenic Effects: At a concentration of 10 μg/ml, this compound inhibits the differentiation of 3T3-L1 fibroblasts into adipocytes.

Quantitative Data in a Model of Streptozotocin-Induced Diabetes in Rats (20 mg/kg b.w./day for 14 days):

| Parameter | Diabetic Control vs. Control | This compound Treated vs. Diabetic Control |

| Body Weight | Significant decrease | 12% increase |

| Plasma GSH | 28% decrease | 21% increase |

| Leukocyte SOD activity | 34% decrease | - |

| Leukocyte CAT activity | 27% decrease | - |

| Leukocyte GPx activity | 27% decrease | - |

| Leukocyte GR activity | 23% decrease | - |

Proposed Therapeutic Mechanisms of this compound in Metabolic Diseases

Caption: this compound's modulation of metabolic disease pathways.

Experimental Protocols

In Vivo Model of Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis

-

Animals: BALB/c mice.

-

Induction of Colitis: Administration of 2.5% (w/v) DSS in drinking water for a specified period.

-

Treatment: this compound administered orally at various doses.

-

Assessments:

-

Disease Activity Index (DAI): monitored daily for changes in body weight, stool consistency, and rectal bleeding.

-

Histological Analysis: Colon tissue sections stained with Hematoxylin and Eosin (H&E) to assess inflammation and tissue damage.

-

Biochemical Analysis: Measurement of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and oxidative stress markers (MDA, NO) in colon tissue homogenates.

-

Immunoblotting: Analysis of protein expression levels of TLR4 and NF-κB in colon tissue.

-

In Vivo Model of Streptozotocin (STZ)-Induced Diabetes

-

Animals: Rats.

-

Induction of Diabetes: A single intraperitoneal injection of STZ.

-

Treatment: this compound (e.g., 20 mg/kg b.w./day) administered orally for a defined period (e.g., 14 days).

-

Assessments:

-

Metabolic Parameters: Monitoring of fasting blood glucose levels and body weight.

-

Biochemical Analysis in Blood:

-

Plasma: Measurement of reduced glutathione (GSH) and thiobarbituric acid reactive substances (TBA-RS).

-

Leukocytes: Determination of intracellular ROS levels, and activities of antioxidant enzymes (catalase, glutathione peroxidase, glutathione reductase).

-

-

In Vitro Model of MPP⁺-Induced Neurotoxicity

-

Cell Line: Neuro-2a (mouse neuroblastoma cell line).

-

Induction of Neurotoxicity: Exposure of cells to 1-methyl-4-phenylpyridinium (MPP⁺).

-

Treatment: Pre-treatment with various non-toxic concentrations of this compound.

-

Assessments:

-

Cell Viability: MTT assay to determine the protective effect of this compound.

-

Oxidative Stress: Measurement of intracellular ROS using CM-H2DCFDA staining and flow cytometry.

-

Mitochondrial Membrane Potential: JC-1 staining to assess mitochondrial function.

-

Apoptosis: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells.

-

Immunocytochemistry: Staining for neuronal markers (e.g., MAP2, β-III Tubulin) and inflammatory markers (e.g., NF-κB p65) to visualize cellular changes.

-

Conclusion

This compound is a multifaceted iridoid glycoside with a compelling pharmacological profile characterized by potent anti-inflammatory, antioxidant, neuroprotective, and metabolic-regulating properties. Its ability to modulate multiple key signaling pathways, including NF-κB, SIRT1/Nrf2, and the NLRP3 inflammasome, underscores its therapeutic potential for a range of complex diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future clinical trials are warranted to translate these promising preclinical findings into novel therapeutic strategies for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. An Insight of Plant Source, Toxicological Profile, and Pharmacological Activities of Iridoid this compound: A ComprehensiveReview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Preliminary Insights into the Mechanism of Action of Loganic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loganic acid, an iridoid glycoside found in various medicinal plants, has emerged as a promising therapeutic agent with a spectrum of pharmacological activities. Preliminary studies have highlighted its potential in mitigating inflammatory conditions, oxidative stress, neurodegenerative processes, and diabetic complications. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound, focusing on key signaling pathways and experimental findings. The information is presented to aid researchers and drug development professionals in their exploration of this compound's therapeutic potential.

Anti-inflammatory and Antioxidant Mechanisms of Action

This compound exhibits potent anti-inflammatory and antioxidant properties by modulating key signaling pathways involved in the inflammatory cascade and cellular stress responses.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of inflammation. This compound has been shown to suppress the activation of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Activation of the SIRT1/Nrf2 Signaling Pathway

This compound also demonstrates antioxidant effects by activating the Sirtuin 1 (SIRT1)/nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in cellular defense against oxidative stress.

Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of this compound

| Parameter | Cell Line | Inducer | This compound Concentration | Observed Effect | Citation |

| Intracellular ROS Levels | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Data not available | Significantly suppressed | [1] |

| Phosphorylation of NF-κB | RAW 264.7 Macrophages | LPS | Data not available | Inhibited | [1] |

| Nrf2 Pathway | RAW 264.7 Macrophages | LPS | Data not available | Activated | [1] |

| Phosphorylation of NF-κB | Caco-2 Cells | LPS | Data not available | Inhibited | [1] |

Table 2: In Vivo Anti-inflammatory and Antioxidant Effects of this compound in DSS-Induced Colitis in BALB/c Mice

| Parameter | This compound Dosage | Observed Effect | Citation |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-γ) | 15 and 30 mg/kg | Significantly decreased | [1] |

| Oxidative Stress Markers (MDA, NO) | 15 and 30 mg/kg | Significantly decreased | |

| Inflammatory Proteins (TLR4, NF-κB) | 15 and 30 mg/kg | Significantly decreased expression | |

| Antioxidant Proteins (GSH, SOD, HO-1, Nrf2) | 15 and 30 mg/kg | Profoundly increased release |

Experimental Protocols

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Analysis: Following incubation, cell lysates and culture supernatants are collected. Intracellular reactive oxygen species (ROS) levels, phosphorylation of NF-κB, and activation of the Nrf2 pathway are assessed using appropriate assays such as fluorometric assays, Western blotting, and reporter gene assays.

In Vivo DSS-Induced Colitis Model:

-

Animal Model: BALB/c mice are used for the study.

-

Induction of Colitis: Ulcerative colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water.

-

Treatment: Mice are treated with this compound (e.g., 15 and 30 mg/kg) orally.

-

Assessment: After the treatment period, colonic tissues are collected for analysis. Levels of pro-inflammatory cytokines, oxidative stress markers, and key proteins in the TLR4/NF-κB and SIRT1/Nrf2 pathways are measured using techniques like ELISA, biochemical assays, and Western blotting.

Signaling Pathway Diagrams

Neuroprotective Mechanism of Action

This compound has demonstrated neuroprotective effects in models of Parkinson's disease by inhibiting the NLRP3 inflammasome pathway.

Inhibition of the NLRP3 Inflammasome

The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, leading to neuroinflammation. This compound has been found to inhibit the assembly and activation of the NLRP3 inflammasome.

Table 3: In Vitro Neuroprotective Effects of this compound

| Parameter | Cell Line | Inducer | This compound Concentration | Observed Effect | Citation |

| NLRP3 Inflammasome Assembly | MPP+-induced microglial cells | MPP+ | Data not available | Inhibits | |

| Phagocytosis | MPP+-induced microglial cells | MPP+ | Data not available | Halts | |

| Pro-inflammatory Cytokines (IL-1β, IL-18) | MPP+-induced microglial cells | MPP+ | Data not available | Downregulates release | |

| Neuronal Differentiation Markers | MPP+-induced microglial cells | MPP+ | Data not available | Increases | |

| Neurite Growth | MPP+-induced microglial cells | MPP+ | Data not available | Assists |

Table 4: In Vivo Neuroprotective Effects of this compound in MPTP-induced Parkinson's Disease Model

| Parameter | This compound Dosage | Observed Effect | Citation |

| Olfactory and Motor Function | Data not available | Prevented loss | |

| NLRP3 Inflammasome Signaling Cascade | Data not available | Significantly inhibits expression in olfactory bulb and substantia nigra |

Experimental Protocols

In Vitro Neuroprotection Assay in MPP+-induced Microglial Cells:

-

Cell Culture: Microglial cells (e.g., HMC3) are cultured in a suitable medium.

-

Treatment: Cells are treated with this compound at various concentrations.

-

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to MPP+ (1-methyl-4-phenylpyridinium).

-

Analysis: The assembly of the NLRP3 inflammasome is assessed by techniques such as Western blotting for inflammasome components (NLRP3, ASC, Caspase-1). The release of IL-1β and IL-18 into the culture medium is quantified by ELISA. Neuronal differentiation and neurite growth can be observed through microscopy and immunocytochemistry.

Signaling Pathway Diagram

Anti-Diabetic Mechanism of Action

Preliminary studies suggest that this compound may have therapeutic potential in the management of diabetes and its complications, such as diabetic cardiomyopathy, through the modulation of the TLR4/p38 MAPK pathway.

Modulation of the TLR4/p38 MAPK Signaling Pathway

In the context of diabetic cardiomyopathy, high glucose levels can activate the TLR4 signaling pathway, leading to the phosphorylation of p38 mitogen-activated protein kinase (MAPK). This activation contributes to cardiomyocyte damage, oxidative stress, and inflammation. This compound has been shown to suppress this pathway.

Table 5: In Vitro Effects of this compound in a High Glucose-induced Cardiomyocyte Damage Model

| Parameter | Cell Line | Inducer | This compound Concentration | Observed Effect | Citation |

| Cardiomyocyte Damage | AC16 Cardiomyocytes | High Glucose (30 mM) | 25, 50 μM | Dose-dependently ameliorated | |

| Oxidative Stress | AC16 Cardiomyocytes | High Glucose (30 mM) | 25, 50 μM | Dose-dependently ameliorated | |

| Inflammatory Cytokine Release | AC16 Cardiomyocytes | High Glucose (30 mM) | 25, 50 μM | Dose-dependently ameliorated | |

| TLR4 Signaling Activation | AC16 Cardiomyocytes | High Glucose (30 mM) | 25, 50 μM | Suppressed | |

| Phosphorylation of p38 MAPK | AC16 Cardiomyocytes | High Glucose (30 mM) | 25, 50 μM | Suppressed |

Table 6: In Vivo Effects of this compound in a High-Fat Diet/Streptozotocin-induced Diabetic Mouse Model

| Parameter | This compound Dosage | Duration | Observed Effect | Citation |

| Cardiac Function | 30 mg/kg | 8 weeks | Improved | |

| Myocardial Structural Disorders | 30 mg/kg | 8 weeks | Attenuated | |

| Collagen Deposition | 30 mg/kg | 8 weeks | Reduced | |

| Cardiomyocyte Apoptosis | 30 mg/kg | 8 weeks | Suppressed | |

| Redox Imbalance (MDA, GSH) | 30 mg/kg | 8 weeks | Normalized (decreased MDA, increased GSH) | |

| Inflammatory Cytokine Levels | 30 mg/kg | 8 weeks | Reduced |

Experimental Protocols

In Vitro High Glucose-induced Cardiomyocyte Damage Model:

-

Cell Culture: Human AC16 cardiomyocytes are cultured.

-

Treatment: Cells are treated with this compound (e.g., 25 and 50 μM).

-

Induction of Damage: Cardiomyocyte damage is induced by exposing the cells to a high concentration of glucose (e.g., 30 mM).

-

Analysis: Cell viability, markers of oxidative stress, and the release of inflammatory cytokines are measured. The activation of the TLR4/p38 MAPK pathway is assessed by Western blotting for total and phosphorylated forms of key proteins.

Signaling Pathway Diagram

Conclusion and Future Directions

The preliminary studies on the mechanism of action of this compound reveal its multifaceted therapeutic potential. By targeting key signaling pathways such as TLR4/NF-κB, SIRT1/Nrf2, NLRP3 inflammasome, and TLR4/p38 MAPK, this compound demonstrates significant anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties.

Further research is warranted to fully elucidate the molecular targets and downstream effects of this compound. Future studies should focus on:

-

Dose-response studies: To determine the optimal therapeutic concentrations and IC50/EC50 values for its various effects.

-

Pharmacokinetic and pharmacodynamic profiling: To understand its absorption, distribution, metabolism, and excretion in vivo.

-

Long-term efficacy and safety studies: To evaluate its potential for chronic diseases.

-

Clinical trials: To translate the promising preclinical findings into therapeutic applications for human diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound. The detailed experimental protocols and signaling pathway diagrams offer a roadmap for future investigations into this promising natural compound.

References

Initial Findings on the Anti-inflammatory Effects of Loganic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial findings regarding the anti-inflammatory properties of Loganic Acid, an iridoid glycoside. The information presented herein is a synthesis of preclinical in vitro and in vivo studies, designed to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development. This document details the quantitative effects of this compound on key inflammatory markers, outlines the experimental methodologies employed in these seminal studies, and visualizes the implicated signaling pathways.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in several preclinical models. The data below summarizes its impact on pro-inflammatory cytokines, inflammatory enzymes, and other markers of inflammation.

In Vitro Anti-inflammatory Effects of this compound

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages

| Mediator | This compound Concentration (µM) | Inhibition/Reduction | Reference |

| Nitric Oxide (NO) | 12.5, 25, 50 | Dose-dependent reduction | [1] |

| Prostaglandin E2 (PGE2) | 12.5, 25, 50 | Dose-dependent reduction | [1] |

| TNF-α | 12.5, 25, 50 | Dose-dependent reduction | [1] |

| IL-1β | 12.5, 25, 50 | Dose-dependent reduction | [1] |

| IL-6 | 12.5, 25, 50 | Dose-dependent reduction | [1] |

| iNOS (protein expression) | 12.5, 25, 50 | Dose-dependent reduction | |

| COX-2 (protein expression) | 12.5, 25, 50 | Dose-dependent reduction |

Table 2: Effect of this compound on NLRP3 Inflammasome in MPP+-induced Microglial Cells

| Mediator | Effect of this compound Treatment | Reference |

| NLRP3 Inflammasome Assembly | Inhibition | |

| IL-1β (release) | Downregulation | |

| IL-18 (release) | Downregulation |

In Vivo Anti-inflammatory Effects of this compound

Table 3: Effect of this compound in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

| Parameter | This compound Treatment | Outcome | Reference |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α, IFN-γ) | Not specified | Significant decrease | |

| Oxidative Stress Markers (MDA, NO) | Not specified | Significant decrease | |

| Inflammatory Proteins (TLR4, NF-κB) | Not specified | Decreased expression | |

| Antioxidant Molecules (GSH, SOD, HO-1, Nrf2) | Not specified | Profound increase |

Table 4: Effect of this compound in a Carrageenan-Induced Paw Edema Rat Model

| Parameter | This compound Treatment | Outcome | Reference |

| Paw Edema | Not specified | Reduction |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the initial findings on this compound's anti-inflammatory effects.

In Vitro Studies

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are pre-treated with various concentrations of this compound (e.g., 12.5, 25, and 50 µM) for a specified period (e.g., 12 hours) before stimulation with lipopolysaccharide (LPS; e.g., 500 ng/mL) for a designated time (e.g., 1 to 24 hours) to induce an inflammatory response.

Nitrite accumulation in the culture medium is measured as an indicator of NO production using the Griess reagent. Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent and incubated at room temperature. The absorbance is then measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.

To determine the protein expression levels of inflammatory mediators like iNOS, COX-2, and components of signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK), cells are lysed, and total protein is extracted. Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

To observe the nuclear translocation of NF-κB p65, cells grown on coverslips are fixed, permeabilized, and blocked. The cells are then incubated with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI. The cellular localization of p65 is then visualized using a fluorescence microscope.

In Vivo Studies

Ulcerative colitis is induced in mice (e.g., BALB/c) by administering DSS (e.g., 2.5%) in their drinking water for a specified period. This compound is administered orally to the treatment group. Disease activity index (DAI), colon length, and histological changes are assessed to evaluate the severity of colitis.

Acute inflammation is induced in rats by a subplantar injection of carrageenan (e.g., 1% in saline) into the right hind paw. This compound is administered, typically intraperitoneally, prior to the carrageenan injection. Paw volume is measured at various time points using a plethysmometer to quantify the degree of edema.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its in vitro evaluation.

Caption: this compound inhibits the TLR4/NF-κB signaling pathway.

Caption: this compound activates the SIRT1/Nrf2 antioxidant pathway.

Caption: General workflow for in vitro anti-inflammatory assays.

References

Loganic Acid: A Comprehensive Technical Guide to Solubility and Stability for Drug Development Professionals

Abstract

Loganic acid, an iridoid glycoside with notable anti-inflammatory, antioxidant, and anti-diabetic properties, is a compound of significant interest in the pharmaceutical and nutraceutical industries. This technical guide provides an in-depth analysis of the solubility and stability of this compound, critical parameters for its development as a therapeutic agent. This document furnishes researchers, scientists, and drug development professionals with quantitative solubility data in various solvents, detailed experimental protocols for solubility and stability assessment, and visual representations of its key signaling pathways. The methodologies outlined herein are intended to serve as a robust resource for formulation development, analytical method development, and further preclinical and clinical investigations.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a pivotal determinant of its bioavailability and dictates the feasible routes of administration and formulation strategies. This compound exhibits a range of solubilities in common pharmaceutical solvents.

Quantitative Solubility Data

The solubility of this compound has been experimentally determined in several organic and aqueous solvents. The following table summarizes the available quantitative data for easy reference and comparison.

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

| Dimethylformamide (DMF) | 30 | ~79.7 | Data from commercial suppliers. |

| Dimethyl Sulfoxide (DMSO) | 25 - 68 | ~66.4 - 180.7 | Sonication is recommended to enhance solubility in DMSO[1]. |

| Ethanol | 20 - 20.15 | ~53.1 - 53.5 | Soluble in ethanol[2][3][4]. |

| Water | 38.4 | ~102.0 | Sonication is recommended to enhance solubility in water[4]. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | ~26.6 | Data from commercial suppliers. |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | ~5.3 | A common vehicle for in vivo studies; sonication recommended. |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This protocol is adapted for the analysis of this compound.

Objective: To determine the equilibrium solubility of this compound in a specified solvent.

Materials:

-

This compound (analytical standard, purity ≥98%)

-

Solvent of interest (e.g., Water, PBS pH 7.2, Ethanol)

-

Volumetric flasks

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

HPLC column: C18, 2.1 x 50 mm, 1.7 µm particle size

-

Mobile Phase: 0.1% formic acid in water and methanol (gradient elution may be required)

-

Internal Standard (IS), e.g., Gliclazide

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation for Analysis:

-

After the equilibration period, cease agitation and allow the vials to stand to permit the settling of excess solid.

-

Carefully withdraw an aliquot of the supernatant. To avoid disturbing the solid, it is recommended to centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

-

-

Quantification by HPLC:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the established calibration curve.

-

Inject the diluted sample, along with a series of calibration standards of this compound and the internal standard, into the HPLC system.

-

The HPLC conditions should be optimized for the separation and quantification of this compound. Based on available literature, a C18 column with a mobile phase of 0.1% formic acid in water and methanol is a suitable starting point. Detection is typically performed at the λmax of this compound, which is approximately 234 nm.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the calibration standards. Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original solubility in the solvent, accounting for the dilution factor.

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination of this compound.

Stability Profile of this compound

The chemical stability of this compound is a critical attribute that influences its shelf-life, storage conditions, and the development of a stable dosage form.

Summary of Stability Data

-

Solid State Stability: this compound is stable as a solid for at least four years when stored at -20°C.

-

Solution Stability: The stability in solution is dependent on the solvent, pH, temperature, and exposure to light. Stock solutions in DMSO are typically recommended to be stored at -20°C for up to one month or at -80°C for up to six months. For long-term storage, it is advisable to prepare fresh solutions.

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the API without interference from its degradation products, process impurities, or excipients.

Objective: To develop and validate a stability-indicating HPLC method for this compound and to assess its stability under various stress conditions.

Materials:

-

This compound (analytical standard, purity ≥98%)

-

HPLC system with a photodiode array (PDA) or UV detector

-

HPLC column: C18, 4.6 x 150 mm, 5 µm (or similar)

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.05 M sodium acetate, pH 5.8) and an organic modifier (e.g., methanol or acetonitrile) is often required to separate degradation products.

-

Forced Degradation Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

-

Photostability chamber

-

Oven

Procedure:

Part 1: Forced Degradation Studies The goal is to induce degradation of this compound to an extent of 5-20%.

-

Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period. At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

-

Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Maintain the solution at room temperature or gentle heat. At intervals, take samples, neutralize with 0.1 M HCl, and prepare for HPLC analysis.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light. Sample at different times for HPLC analysis.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80°C) for a defined period. Also, prepare a solution of this compound and expose it to heat. Dissolve the solid sample and dilute both the solid and solution samples for analysis.

-

Photodegradation: Expose both a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines (e.g., exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter). Analyze the samples by HPLC.

Part 2: HPLC Method Development and Validation

-

Method Development: Analyze the stressed samples using an HPLC-PDA system. The goal is to achieve baseline separation of the this compound peak from all degradation product peaks. The use of a PDA detector is crucial for assessing peak purity and identifying the λmax of any new peaks. The mobile phase composition, gradient, flow rate, and column temperature should be optimized to achieve this separation.

-

Method Validation: Once a suitable method is developed, it must be validated according to ICH guidelines. The validation parameters include:

-

Specificity: Demonstrated by the separation of this compound from its degradation products. Peak purity analysis should be performed.

-

Linearity: Assessed over a range of concentrations.

-

Accuracy: Determined by recovery studies.

-

Precision: Including repeatability and intermediate precision.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration that can be reliably detected and quantified.

-

Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

-

Workflow for Forced Degradation Study

Caption: Workflow for a Forced Degradation Study of this compound.

Key Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for elucidating its therapeutic potential.

Anti-Inflammatory and Antioxidant Signaling

This compound has been shown to possess anti-inflammatory and antioxidant properties. A key mechanism is its ability to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activate the antioxidant Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.

NF-κB and Nrf2 Signaling Pathways Modulated by this compound

Caption: this compound's dual action on NF-κB and Nrf2 pathways.

Glucagon-Like Peptide-1 (GLP-1) Secretion Pathway

This compound has been reported to stimulate the secretion of GLP-1 from enteroendocrine L-cells, which is a key mechanism for its anti-diabetic effects. GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows gastric emptying.

Stimulation of GLP-1 Secretion by this compound

Caption: Hypothesized pathway for this compound-induced GLP-1 secretion.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, essential for its progression through the drug development pipeline. The quantitative data presented herein will aid in the selection of appropriate formulation strategies, while the detailed experimental protocols offer a starting point for robust analytical method development and validation. The elucidation of its engagement with key signaling pathways, such as NF-κB, Nrf2, and GLP-1 secretion, underscores the therapeutic potential of this compound and provides a mechanistic basis for its observed pharmacological effects. Further research is warranted to fully characterize its degradation products and to optimize formulations for enhanced bioavailability and stability.

References

The Natural Abundance and Biological Activity of Loganic Acid in Cornus mas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cornus mas L., commonly known as the Cornelian cherry, is a plant species recognized for its dense nutritional and medicinal profile. Among its rich array of bioactive constituents, the iridoid glycoside loganic acid stands out for its significant natural abundance and potent biological activities. This technical guide provides an in-depth overview of the quantitative distribution of this compound within Cornus mas, detailed experimental protocols for its analysis, and a summary of its known signaling pathways. The information is presented to support further research and development in the fields of phytochemistry, pharmacology, and drug discovery.

Natural Abundance of this compound in Cornus mas

This compound is a prominent iridoid glycoside found in Cornus mas, with the highest concentrations consistently reported in the fruit. Its abundance can vary depending on the cultivar, ripening stage, and geographical location. While present in other parts of the plant, such as the leaves, the fruit remains the most significant and studied source of this compound.

This compound Content in Cornus mas Fruit

The fruit of the Cornelian cherry is the primary source of this compound, where it is often the most abundant iridoid.[1] Research across various cultivars has demonstrated a wide range of this compound concentrations, highlighting the importance of cultivar selection for maximizing yield.

Table 1: Quantitative Data of this compound in the Fruit of Various Cornus mas Cultivars

| Cultivar | This compound Content (mg/100g Fresh Weight) | Reference |

| Ekzotychnyi | 77.23 | [2] |

| Koralovyi Marka | Not specified, but present | [2] |

| Yantarnyi | Not specified, but present | [2] |

| Uholok | 239.02 | [2] |

| Szafer | Not specified, but present | |

| Juliusz | Not specified, but present |

This compound Content in Other Plant Parts

While the fruit is the most concentrated source, this compound is also present in other parts of the Cornus mas plant. Quantitative data for these parts is less abundant in the literature, but their contribution to the overall phytochemical profile of the plant is noteworthy. One study has indicated the presence of iridoids, including this compound, in the leaves of Cornus mas.

Table 2: Presence of this compound in Other Parts of Cornus mas

| Plant Part | This compound Presence | Quantitative Data | Reference |

| Leaves | Present | Specific concentration not widely reported | |

| Bark | Mentioned as a source of bioactive compounds, specific this compound data is scarce. | Not available | |

| Roots | Mentioned as a source of bioactive compounds, specific this compound data is scarce. | Not available |

Experimental Protocols for the Analysis of this compound

The quantification of this compound in Cornus mas is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS).

Extraction of this compound

A general workflow for the extraction and analysis of this compound from Cornus mas fruit is outlined below.

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) is typically employed.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used, consisting of two solvents:

-

Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid)

-

Solvent B: Acetonitrile or methanol

-

-

Flow Rate: Approximately 1.0 mL/min.

-

Column Temperature: Maintained at around 25°C.

-

Detection: this compound is monitored at a wavelength of approximately 240 nm.

-

Quantification: External standard calibration curves are generated using a certified this compound standard.

Signaling Pathways Modulated by this compound